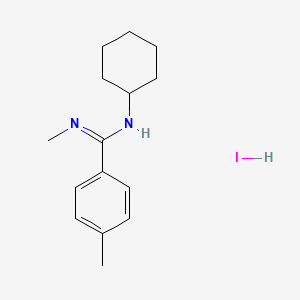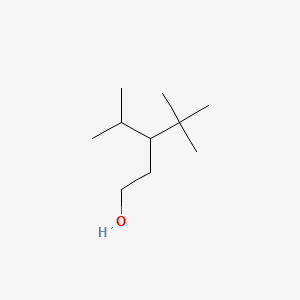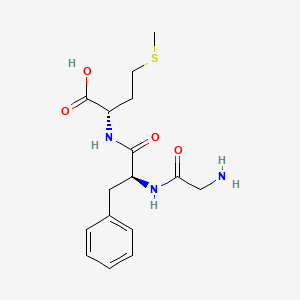
Glycyl-L-phenylalanyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanyl-L-methionine is a tripeptide composed of three amino acids: glycine, phenylalanine, and methionine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanyl-L-methionine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group. The coupling reactions are often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
化学反応の分析
Types of Reactions: Glycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycyl-L-phenylalanyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for understanding peptide bond formation and cleavage.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
作用機序
The mechanism of action of Glycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residue can engage in hydrophobic interactions, while the methionine residue can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
Glycylmethionine: A dipeptide consisting of glycine and methionine.
Phenylalanylmethionine: A dipeptide consisting of phenylalanine and methionine.
Glycylphenylalanine: A dipeptide consisting of glycine and phenylalanine.
Comparison: Glycyl-L-phenylalanyl-L-methionine is unique due to its tripeptide structure, which imparts distinct properties compared to the dipeptides. The presence of three amino acids allows for more complex interactions and a broader range of applications. Additionally, the combination of glycine, phenylalanine, and methionine provides a balance of hydrophobic and redox-active residues, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
72072-08-3 |
|---|---|
分子式 |
C16H23N3O4S |
分子量 |
353.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(16(22)23)19-15(21)13(18-14(20)10-17)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 |
InChIキー |
MXIULRKNFSCJHT-STQMWFEESA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


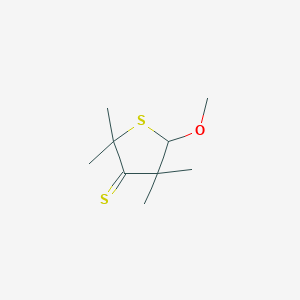

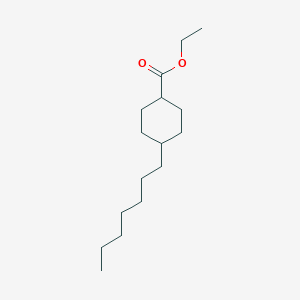
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
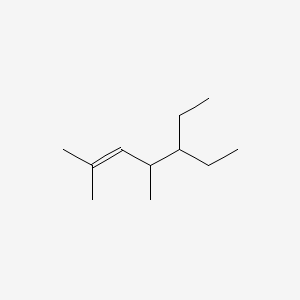
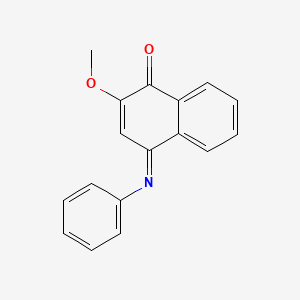
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
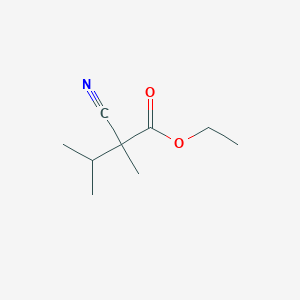
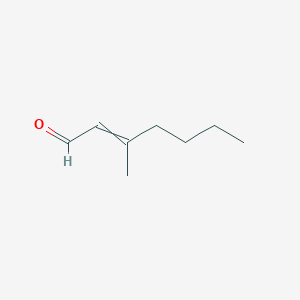
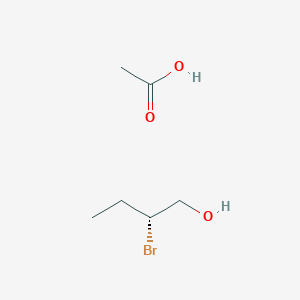
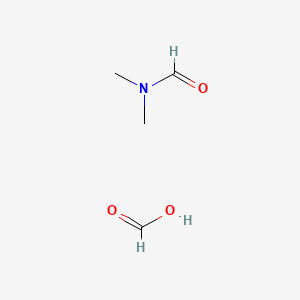
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
